molecular formula C8H18N2O B13315115 2-Amino-3,4-dimethylhexanamide

2-Amino-3,4-dimethylhexanamide

Cat. No.: B13315115
M. Wt: 158.24 g/mol
InChI Key: PDTRNBLMHQINGU-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethylhexanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of hexanamide, characterized by the presence of an amino group and two methyl groups on the hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4-dimethylhexanamide typically involves the reaction of 3,4-dimethylhexanoic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4-dimethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-3,4-dimethylhexanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Hexanamide: The parent compound without the amino and methyl groups.

    2-Aminohexanamide: Similar structure but without the methyl groups.

    3,4-Dimethylhexanamide: Lacks the amino group.

Uniqueness

2-Amino-3,4-dimethylhexanamide is unique due to the presence of both the amino group and the two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological studies.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-3,4-dimethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11)

InChI Key

PDTRNBLMHQINGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)C(C(=O)N)N

Origin of Product

United States

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